molecular formula C5H9ClF2O2S B2472451 4,4-Difluoro-3-methylbutane-1-sulfonyl chloride CAS No. 2243504-90-5

4,4-Difluoro-3-methylbutane-1-sulfonyl chloride

Cat. No.: B2472451
CAS No.: 2243504-90-5
M. Wt: 206.63
InChI Key: MHYXNQCFZHSLIC-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-methylbutane-1-sulfonyl chloride (CAS 1784336-83-9) is a specialized alkanesulfonyl halide with the molecular formula C5H9ClF2O2S and a molecular weight of 206.64 . As a sulfonyl chloride, its primary application in organic synthesis is as an efficient acylating agent for the sulfonylation of hydroxy groups in alcohols to form sulfonate esters, and of amine groups to form sulfonamides . This reaction is typically conducted in the presence of a base, such as triethylamine or pyridine, in solvents like methylene chloride . Sulfonate esters, including mesylates, tosylates, and triflates, are widely recognized as crucial protecting groups for alcohols and as versatile intermediates in subsequent substitution and cross-coupling reactions . The incorporation of the 4,4-difluoro motif is of significant research interest. The difluoromethyl (CF2H) group is a privileged structure in medicinal and agrochemical chemistry due to its ability to act as a hydrogen bond donor, its high lipophilicity, and its utility as a bioisostere for alcohols, thiols, and other functional groups . This makes this compound a valuable building block for the late-stage introduction of fluorinated groups into target molecules, a strategy employed to modulate their physicochemical properties, metabolic stability, and membrane permeability . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4,4-difluoro-3-methylbutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClF2O2S/c1-4(5(7)8)2-3-11(6,9)10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYXNQCFZHSLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCS(=O)(=O)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3-methylbutane-1-sulfonyl chloride typically involves the reaction of 4,4-Difluoro-3-methylbutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

4,4-Difluoro-3-methylbutane-1-sulfonic acid+SOCl24,4-Difluoro-3-methylbutane-1-sulfonyl chloride+SO2+HCl\text{4,4-Difluoro-3-methylbutane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4,4-Difluoro-3-methylbutane-1-sulfonic acid+SOCl2​→4,4-Difluoro-3-methylbutane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3-methylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.

    Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

4,4-Difluoro-3-methylbutane-1-sulfonyl chloride has several applications in scientific research:

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-methylbutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in the formation of sulfonamides, the nucleophilic amine attacks the sulfonyl chloride, leading to the formation of a sulfonamide bond.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4,4-difluoro-3-methylbutane-1-sulfonyl chloride with structurally related sulfonyl chlorides:

Compound Name Structural Features Reactivity Profile Key Applications References
This compound - 4,4-difluoro
- 3-methyl
- Butane backbone
High electrophilicity at sulfonyl chloride; moderate steric hindrance from methyl Drug intermediates, agrochemicals
4,4,4-Trifluoro-3,3-dimethylbutane-1-sulfonyl chloride - 4,4,4-trifluoro
- 3,3-dimethyl
- Butane backbone
Enhanced stability from trifluoromethyl groups; steric bulk limits reactivity Antimicrobial agents, anticancer R&D
4,4,4-Trifluoro-2-methylbutane-1-sulfonyl chloride - 4,4,4-trifluoro
- 2-methyl
- Butane backbone
Increased lipophilicity; fluorine enhances metabolic stability Materials science, surfactants
3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride - Cyano (-CN) group
- 3,3-dimethyl
- Propane backbone
Polar cyano group enables nucleophilic additions; versatile derivatization Polymer chemistry, catalysts
3-Methoxy-3-methylbutane-1-sulfonyl chloride - Methoxy (-OCH₃) group
- 3-methyl
- Butane backbone
Electron-donating methoxy group reduces electrophilicity; hydrolytically stable Specialty chemicals, dyes

Key Findings from Comparative Studies

Fluorination Effects: Trifluoro vs. Difluoro: Compounds with trifluoromethyl groups (e.g., 4,4,4-Trifluoro-3,3-dimethylbutane-1-sulfonyl chloride) exhibit higher thermal and oxidative stability due to strong C-F bonds . However, 4,4-difluoro derivatives offer a balance between reactivity and stability, making them preferable in reactions requiring moderate electrophilicity . Lipophilicity: Fluorination increases lipophilicity, enhancing membrane permeability in bioactive molecules. For example, 4,4,4-Trifluoro-2-methylbutane-1-sulfonyl chloride shows improved bioavailability compared to non-fluorinated analogs .

Substituent Position and Steric Effects :

  • Methyl groups at the 3rd carbon (as in this compound) introduce steric hindrance, slowing hydrolysis but improving selectivity in sulfonamide formation .
  • Methyl groups at the 2nd carbon (e.g., 4,4,4-Trifluoro-2-methylbutane-1-sulfonyl chloride) reduce steric bulk, favoring faster reactions with nucleophiles .

Functional Group Diversity: Cyano-containing derivatives (e.g., 3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride) enable diverse reactivity, such as participation in click chemistry or coordination with metal catalysts . Methoxy groups (e.g., 3-Methoxy-3-methylbutane-1-sulfonyl chloride) reduce electrophilicity, making these compounds suitable for controlled hydrolysis to sulfonic acids .

Biological Activity

4,4-Difluoro-3-methylbutane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in various fields of chemical research, particularly in medicinal chemistry and material science. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

This compound is characterized by the presence of two fluorine atoms and a sulfonyl chloride functional group. Its molecular formula is C5H8ClF2O2S, and it exhibits unique reactivity due to the electronegative fluorine atoms, which enhance its electrophilic character.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its role as a reagent in organic synthesis and potential therapeutic applications. Here are some key findings:

Enzyme Inhibition

Sulfonyl chlorides are known to act as inhibitors for certain enzymes, particularly those involved in inflammatory responses. The presence of the sulfonyl group allows for interaction with active sites of enzymes:

  • Potential Targets : Enzymes such as carbonic anhydrase and certain proteases may be inhibited by this compound, suggesting its utility in designing anti-inflammatory drugs.

The synthesis of this compound typically involves the reaction of 4,4-difluoro-3-methylbutanol with thionyl chloride or phosphorus pentachloride. The resulting compound can participate in further reactions to form sulfonamides or other derivatives with enhanced biological activity.

The mechanism by which this compound exerts its biological effects likely involves:

  • Electrophilic Attack : The sulfonyl chloride can react with nucleophiles in biological systems, leading to the modification of proteins or nucleic acids.
  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes, it may prevent substrate access or alter enzyme conformation.

Case Studies

While specific case studies focusing solely on this compound are scarce, analogous compounds have been studied extensively:

  • Antimicrobial Studies : Research on related sulfonamides has demonstrated significant antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Inflammatory Response Inhibition : Studies have shown that certain sulfonamide derivatives exhibit anti-inflammatory properties through inhibition of COX enzymes .

Comparative Analysis

To understand the uniqueness and potential applications of this compound, it is beneficial to compare it with similar compounds.

CompoundStructureBiological Activity
4-Methylbenzenesulfonyl chlorideC7H7ClO2SAntibacterial and anti-inflammatory
2-Fluorobenzenesulfonyl chlorideC6H5ClFOSModerate antibacterial properties
3-FluorobenzenesulfonamideC7H8FNO2SAntimicrobial and anticancer

Q & A

Q. How to validate crystallographic refinement parameters when structural disorder is observed in the methyl-fluorine region?

  • Methodology :
  • Disorder Modeling : Split the CF₂ group into two positions with occupancy refinement in SHELXL.
  • Validation Metrics : Check Rint (<0.05), residual density peaks (<0.3 eÅ⁻³), and Hirshfeld rigidity tests .

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